[(4-Butoxyphenyl)methyl](methyl)amine hydrochloride
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Overview
Description
(4-Butoxyphenyl)methylamine hydrochloride is an organic compound with the molecular formula C12H19NO·HCl. It is a hydrochloride salt of (4-Butoxyphenyl)methylamine, which is used in various chemical and biological research applications. The compound is known for its unique structure, which includes a butoxy group attached to a phenyl ring, and a methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butoxyphenyl)methylamine hydrochloride typically involves the reaction of 4-butoxybenzyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (4-Butoxyphenyl)methylamine hydrochloride can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-Butoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of (4-Butoxyphenyl)methylamine.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-Butoxyphenyl)methylamine hydrochloride is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the manufacture of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (4-Butoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The butoxy group and the methylamine moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)methylamine hydrochloride
- (4-Ethoxyphenyl)methylamine hydrochloride
- (4-Propoxyphenyl)methylamine hydrochloride
Uniqueness
(4-Butoxyphenyl)methylamine hydrochloride is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Biological Activity
(4-Butoxyphenyl)methylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a butoxy group attached to a phenyl ring, which influences its solubility and interaction with biological targets. Its molecular formula is C12H17ClN, indicating the presence of chlorine and nitrogen atoms alongside carbon and hydrogen.
The biological activity of (4-Butoxyphenyl)methylamine hydrochloride is primarily attributed to its interaction with various receptors and enzymes. The compound may function as an agonist or antagonist, modulating specific biochemical pathways. For instance, it has been shown to influence neurotransmitter systems, which can impact mood and behavior.
Biological Activities
Research indicates that (4-Butoxyphenyl)methylamine hydrochloride exhibits several biological activities:
- Neuropharmacological Effects : Preliminary studies suggest that the compound may affect serotonin and dopamine pathways, potentially influencing mood disorders.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, indicating potential protective effects against oxidative stress.
- Antimicrobial Activity : Investigations into its antimicrobial properties have shown efficacy against certain bacterial strains, suggesting applications in treating infections.
Case Studies
- Neuropharmacological Study : A study investigated the effects of (4-Butoxyphenyl)methylamine hydrochloride on animal models exhibiting depressive behaviors. Results indicated a significant reduction in depressive symptoms compared to control groups, highlighting its potential as an antidepressant.
- Antioxidant Activity Assessment : In vitro assays were conducted to evaluate the antioxidant capacity of the compound. The results showed that it effectively reduced oxidative stress markers in cultured cells, supporting its use in formulations aimed at oxidative damage prevention .
- Antimicrobial Testing : A series of tests were performed against various bacterial strains, including E. coli and Staphylococcus aureus. The compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C12H20ClNO |
---|---|
Molecular Weight |
229.74 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-3-4-9-14-12-7-5-11(6-8-12)10-13-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H |
InChI Key |
ZSJNSEAQGYDTEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC.Cl |
Origin of Product |
United States |
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